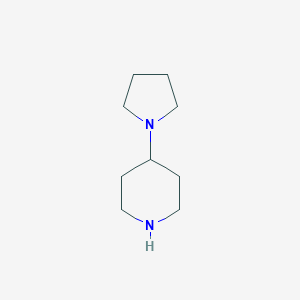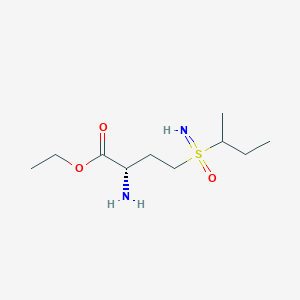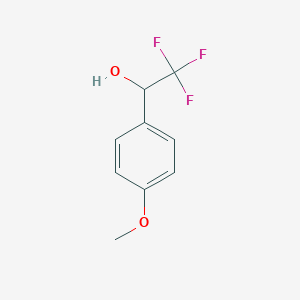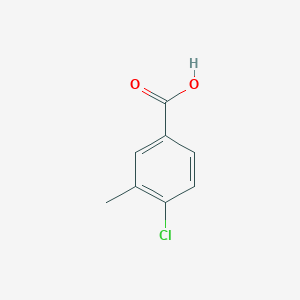
毛花苷
描述
Strophanthidin is a very toxic crystalline steroidal gamma-lactone . It is obtained by hydrolysis of strophanthin, cymarin, and various other glycosides . It is a cardiotonic steroid that elevates the activity of Na+/K±ATPase in cardiac myocytes .
Synthesis Analysis
The synthesis of strophanthidin involves the condensation of cymarin (III) and acetobromo-D-glucose (II) and subsequent saponification . The main product of the synthesis is strophanthidin-(3)-β-D-glucoside formed as a result of the transglycosidation of the cymaroside .
Molecular Structure Analysis
Strophanthidin has a chemical formula of C23H32O6 and a molecular weight of 404.49658 g/mol . Its structure is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .
Chemical Reactions Analysis
Strophanthidin upregulates 24 proteins, including Banf1 and LAMN, and downregulates 35 proteins, such as SRSF3 and COL1A5, in A549 cancer cells . The quantitative techniques for determining the described cardiac glycosides are based on the properties of the butenolide ring, the steroid nucleus, and the carbohydrate portion of the molecule .
科学研究应用
Anticancer Activity
Strophanthidin has shown potential as an anticancer agent. Research indicates that it can induce apoptosis in human lung adenocarcinoma cells by promoting TRAIL-DR5 signaling . This process involves the activation of caspases, particularly caspase 3, which leads to the induction of apoptosis through the overexpression of barrier-to-autointegration factor 1 (Banf1) and downregulation of the p38 MAPK/ERK signaling pathway .
Cardiovascular Applications
Historically, Strophanthidin was used for treating heart failure due to its classification as a cardiac glycoside. It’s refined from traditional Chinese medicines and has been utilized in clinical settings for its cardiotonic properties .
Proteomic Research
In the realm of proteomics, Strophanthidin’s effects have been studied using mass spectrometry-based quantitative proteomics combined with bioinformatics analysis. This approach helps to understand the molecular mechanisms of its anticancer effects and the interaction of differentially expressed proteins (DEPs) influenced by Strophanthidin .
Modulation of Cell Microenvironment
Strophanthidin has been observed to modulate the cell microenvironment, which is another anticancer benefit. It does this by downregulating collagen COL1A5, which can contribute to the inhibition of cancer cell growth .
Traditional Medicine Applications
Strophanthidin is derived from plants like Semen Lepidii and Antiaris toxicaria, which are used in traditional herbal medicine. It has been used to treat various conditions such as joint pain, rheumatoid arthritis, wound infections, head lice, diarrhea, snake bites, and eye conditions .
Inhibition of Kinase Expression
Unique among cardiac glycosides, Strophanthidin has been reported to inhibit the expression of several key kinases, such as MEK1, PI3K, AKT, and GSK3α. This leads to the downregulation of MAPK and PI3K/AKT/mTOR signaling pathways, which are crucial in the development and progression of various diseases .
作用机制
Target of Action
Strophanthidin, a cardiac glycoside, primarily targets the Na+/K+ ATPase in muscle tissue, particularly in the heart . This protein plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for various cellular functions .
In addition to this, Strophanthidin has also been shown to promote the expression of tumor necrosis factor (TNF)-related apoptosis-inducing ligand receptor 2 (TRAIL-R2, or DR5) in A549 human lung adenocarcinoma cells .
Mode of Action
Strophanthidin exerts its action by specifically inhibiting the Na+/K+ ATPase. This inhibition leads to an overload of Ca2+ ions , causing diastolic dysfunction, arrhythmias, and ultimately leading to heart failure and death .
In the context of cancer, Strophanthidin promotes the expression of TRAIL-R2 in A549 cells, which activates caspase 3/6/8, particularly caspase 3 . This activation triggers a cascade of events leading to apoptosis .
Biochemical Pathways
Strophanthidin affects several biochemical pathways. It has been shown to downregulate the p38 MAPK/ERK signaling pathway, contributing to the inhibition of the growth of A549 cells .
Moreover, Strophanthidin also attenuates the MAPK, PI3K/AKT/mTOR, and Wnt/β-catenin signaling pathways in human cancers .
Pharmacokinetics
hispidus .
Result of Action
The inhibition of Na+/K+ ATPase by Strophanthidin leads to an overload of Ca2+ ions, causing diastolic dysfunction, arrhythmias, and ultimately leading to heart failure and death .
In the context of cancer, the activation of caspase 3/6/8 by Strophanthidin leads to the elevation of the expression level of apoptotic chromatin condensation inducer in the nucleus (ACIN1) and prelamin-A/C (LMNA), ultimately inducing apoptosis .
安全和危害
未来方向
Strophanthidin has been shown to be a potential anticancer agent . It has been demonstrated to modulate the expression of various key proteins involved in cell cycle arrest, apoptosis, and autophagic cell death . This suggests that strophanthidin could serve as a promising anticancer agent in the future .
属性
IUPAC Name |
(3S,5S,8R,9S,10S,13R,14S,17R)-3,5,14-trihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O6/c1-20-6-3-17-18(4-8-22(27)11-15(25)2-7-21(17,22)13-24)23(20,28)9-5-16(20)14-10-19(26)29-12-14/h10,13,15-18,25,27-28H,2-9,11-12H2,1H3/t15-,16+,17-,18+,20+,21-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJLBQGVINUMMR-HZXDTFASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1(CCC2C4=CC(=O)OC4)O)CCC5(C3(CCC(C5)O)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@]1(CC[C@@H]2C4=CC(=O)OC4)O)CC[C@]5([C@@]3(CC[C@@H](C5)O)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00903966 | |
| Record name | Strophanthidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00903966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Strophanthidin | |
CAS RN |
66-28-4 | |
| Record name | Strophanthidin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Strophanthidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | strophanthidin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86078 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Strophanthidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00903966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3β,5β)-3,5,14-trihydroxy-19-oxocard-20(22)-enolide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.569 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STROPHANTHIDIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5O632DN33 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of Strophanthidin?
A1: Strophanthidin's primary molecular target is the Na+‐K+ pump, a transmembrane protein responsible for maintaining cellular electrochemical gradients of sodium and potassium ions. [, , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does Strophanthidin interact with the Na+‐K+ pump?
A2: Strophanthidin binds to the extracellular side of the Na+‐K+ pump, specifically at the cardiotonic steroid site, inhibiting its ATPase activity. This binding prevents the pump from transporting sodium ions out of the cell and potassium ions into the cell. [, , , , , , , , , ]
Q3: What are the downstream effects of Strophanthidin binding to the Na+‐K+ pump?
A3: Strophanthidin binding to the Na+‐K+ pump leads to several downstream effects, primarily:* Increased intracellular sodium: This occurs because the pump can no longer effectively remove sodium from the cell. [, , , , , , , , , , , , , ] * Altered calcium handling: The increased intracellular sodium affects the sodium-calcium exchanger, leading to a rise in intracellular calcium. [, , , , , , , , , , ]* Changes in membrane potential: The altered ion gradients affect the cell's resting membrane potential. [, , , , , , , , , , , , , , ]* Effects on contractility: The increase in intracellular calcium leads to enhanced contractility in cardiac muscle, a key characteristic of cardiotonic steroids. [, , , , , , , , , , , , , , , , , , ]
Q4: Are there differences in Strophanthidin's effects on different cardiac tissues?
A4: Yes, research suggests differences in Strophanthidin sensitivity and responses between Purkinje fibers and myocardial fibers. Purkinje fibers appear more sensitive to Strophanthidin's inotropic effects, potentially due to differences in sodium influx modulation and subsequent changes in action potential duration and calcium influx. [, , ]
Q5: What is the molecular formula and weight of Strophanthidin?
A5: The molecular formula of Strophanthidin is C23H32O6, and its molecular weight is 404.5 g/mol. [, ]
Q6: Is there information available about the spectroscopic data of Strophanthidin and its derivatives?
A6: While the provided abstracts don't contain specific spectroscopic data, several mention techniques like NMR spectroscopy to characterize Strophanthidin, its derivatives, and related compounds. [, ]
Q7: Are there studies on Strophanthidin's material compatibility, stability, or catalytic properties?
A7: The provided research focuses primarily on the pharmacological and physiological effects of Strophanthidin, with limited information on material compatibility, stability outside biological contexts, or catalytic properties.
Q8: Are there studies on resistance mechanisms, cross-resistance, toxicology, and safety profiles of Strophanthidin?
A10: While the research highlights the potential for toxicity with high doses of Strophanthidin, specific information about resistance mechanisms, cross-resistance patterns, and detailed toxicological profiles are not extensively covered. [, , , , ]
Q9: What is known about drug delivery, biomarkers, and analytical methods for Strophanthidin?
A9: The research primarily focuses on understanding the fundamental mechanisms of Strophanthidin. Information on targeted drug delivery strategies, specific biomarkers for efficacy prediction or safety monitoring, and detailed descriptions of analytical techniques are not extensively discussed.
Q10: Are there studies on the environmental impact, dissolution/solubility, and quality control of Strophanthidin?
A10: The provided research concentrates on the pharmacological and physiological aspects of Strophanthidin. There is limited information about its environmental impact, dissolution and solubility profiles, and specific quality control measures related to its development and production.
Q11: Are there studies on the biocompatibility, biodegradability, alternatives, and substitutes for Strophanthidin?
A11: The research primarily focuses on the effects of Strophanthidin on cellular and tissue function. Information about its biocompatibility, biodegradability, and potential alternative compounds with similar or distinct mechanisms of action is not extensively discussed.
Q12: Are there cross-disciplinary applications and synergies for Strophanthidin research?
A12: While the research focuses mainly on cardiology and pharmacology, there are cross-disciplinary links to:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



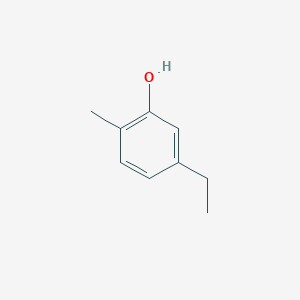


![2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B154718.png)

